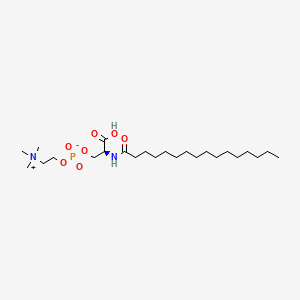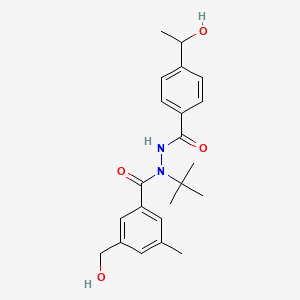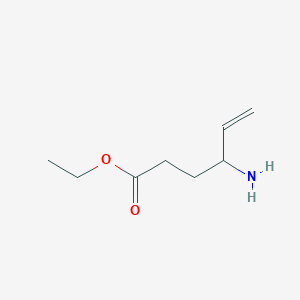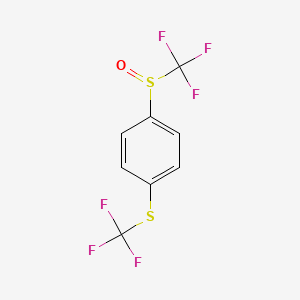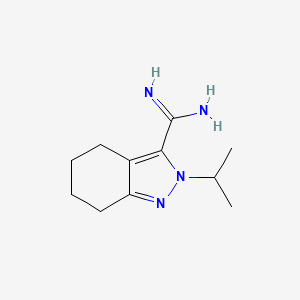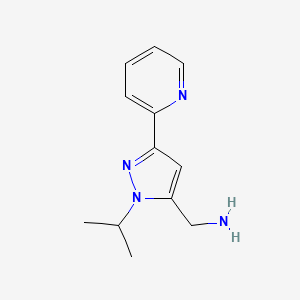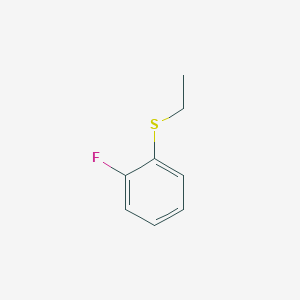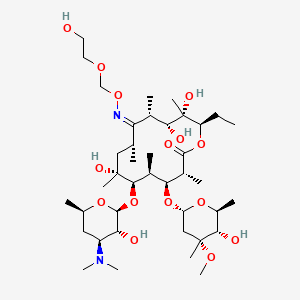
(E)-O-Demethylroxithromycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-O-Demethylroxithromycin is a derivative of roxithromycin, a semi-synthetic macrolide antibiotic. This compound is characterized by the removal of a methyl group from the oxygen atom in the roxithromycin molecule. Macrolides are known for their broad-spectrum antibacterial activity, making them valuable in treating various bacterial infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-O-Demethylroxithromycin typically involves the demethylation of roxithromycin. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or aluminum chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the demethylation process is optimized for yield and purity. The process includes steps such as purification through crystallization or chromatography to ensure the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions
(E)-O-Demethylroxithromycin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Sodium hydroxide in aqueous solution or hydrochloric acid in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
(E)-O-Demethylroxithromycin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of demethylation on macrolide antibiotics.
Biology: Investigated for its antibacterial properties and its ability to inhibit protein synthesis in bacteria.
Medicine: Explored for its potential use in treating bacterial infections resistant to other macrolides.
Industry: Utilized in the development of new antibiotics and in the study of drug metabolism and pharmacokinetics.
作用機序
The mechanism of action of (E)-O-Demethylroxithromycin involves binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The molecular targets include bacterial ribosomal RNA and associated proteins, which are crucial for protein synthesis.
類似化合物との比較
Similar Compounds
Roxithromycin: The parent compound from which (E)-O-Demethylroxithromycin is derived.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action.
Clarithromycin: A macrolide with enhanced activity against certain bacterial strains.
Uniqueness
This compound is unique due to its specific structural modification, which can result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other macrolides. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C40H74N2O15 |
|---|---|
分子量 |
823.0 g/mol |
IUPAC名 |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-(2-hydroxyethoxymethoxyimino)-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C40H74N2O15/c1-14-28-40(10,49)33(45)23(4)30(41-52-20-51-16-15-43)21(2)18-38(8,48)35(57-37-31(44)27(42(11)12)17-22(3)53-37)24(5)32(25(6)36(47)55-28)56-29-19-39(9,50-13)34(46)26(7)54-29/h21-29,31-35,37,43-46,48-49H,14-20H2,1-13H3/b41-30-/t21-,22-,23+,24+,25-,26+,27+,28-,29+,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1 |
InChIキー |
YCGKDCMSNWUGGC-LAMSRUGQSA-N |
異性体SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCO)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
正規SMILES |
CCC1C(C(C(C(=NOCOCCO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


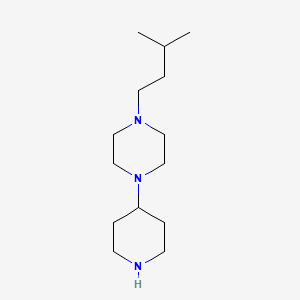
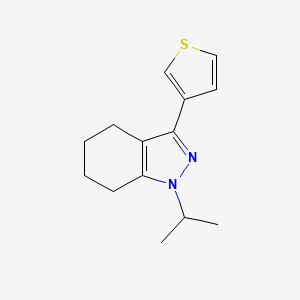
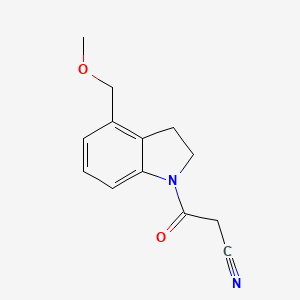
![7-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B15291678.png)

